molecular formula C9H10N2O B1290687 6-Isopropoxynicotinonitrile CAS No. 195140-86-4

6-Isopropoxynicotinonitrile

Cat. No.: B1290687
CAS No.: 195140-86-4
M. Wt: 162.19 g/mol
InChI Key: JOGPZXCZAZFDHV-UHFFFAOYSA-N
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Description

6-Isopropoxynicotinonitrile is an organic compound with the molecular formula C9H10N2O. It is a derivative of nicotinonitrile, characterized by the presence of an isopropoxy group at the 6th position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropoxynicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with isopropanol in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures (0°C) and then allowed to reach room temperature. The reaction mixture is then concentrated, and the product is extracted using ethyl acetate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Isopropoxynicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Isopropoxynicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Isopropoxynicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

    Nicotinonitrile: The parent compound, lacking the isopropoxy group.

    6-Methoxynicotinonitrile: Similar structure with a methoxy group instead of an isopropoxy group.

    6-Ethoxynicotinonitrile: Contains an ethoxy group at the 6th position.

Uniqueness: 6-Isopropoxynicotinonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the isopropoxy group can enhance its solubility and alter its interaction with biological targets compared to other nicotinonitrile derivatives .

Properties

IUPAC Name

6-propan-2-yloxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGPZXCZAZFDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629120
Record name 6-[(Propan-2-yl)oxy]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195140-86-4
Record name 6-[(Propan-2-yl)oxy]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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